molecular formula C24H21FN2O2 B247828 Biphenyl-4-yl{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}methanone

Biphenyl-4-yl{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}methanone

Katalognummer B247828
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: VSCZHAVWYFDZHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Biphenyl-4-yl{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BFM and is synthesized using a specific method, which will be discussed in This paper aims to provide an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BFM.

Wirkmechanismus

The mechanism of action of BFM is not fully understood, but it is believed to work by inhibiting specific enzymes and receptors in the body. BFM has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, BFM may alter the expression of specific genes, leading to its therapeutic effects. BFM has also been found to bind to specific receptors in the brain, such as dopamine receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
BFM has various biochemical and physiological effects on the body. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BFM has also been found to improve cognitive function in animal models of Alzheimer's disease. Furthermore, BFM has been shown to have antipsychotic effects, reducing the symptoms of schizophrenia in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BFM for lab experiments is its high purity level, which ensures accurate and reproducible results. BFM is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of BFM is its limited solubility in water, which may affect its bioavailability in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on BFM. One potential area of research is its potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of BFM and its effects on specific enzymes and receptors in the body. Finally, research is needed to optimize the synthesis method for BFM to improve its solubility and bioavailability for experimental purposes.
Conclusion:
In conclusion, BFM is a chemical compound that has various potential applications in scientific research. Its synthesis method is well-established, and it has been found to have therapeutic potential for various diseases such as cancer, Alzheimer's disease, and schizophrenia. Further research is needed to fully understand the mechanism of action of BFM and its potential as a therapeutic agent for other diseases.

Synthesemethoden

BFM is synthesized using a specific method that involves the reaction between 4-bromobiphenyl and 4-(3-fluorobenzoyl)piperazine in the presence of potassium carbonate and copper(I) iodide. The reaction yields BFM with a high purity level.

Wissenschaftliche Forschungsanwendungen

BFM has various scientific research applications, including its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and schizophrenia. BFM has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to have potential as a neuroprotective agent for the treatment of Alzheimer's disease. Furthermore, BFM has been shown to have antipsychotic effects, making it a potential treatment option for schizophrenia.

Eigenschaften

Produktname

Biphenyl-4-yl{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}methanone

Molekularformel

C24H21FN2O2

Molekulargewicht

388.4 g/mol

IUPAC-Name

[4-(3-fluorobenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C24H21FN2O2/c25-22-8-4-7-21(17-22)24(29)27-15-13-26(14-16-27)23(28)20-11-9-19(10-12-20)18-5-2-1-3-6-18/h1-12,17H,13-16H2

InChI-Schlüssel

VSCZHAVWYFDZHI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F

Kanonische SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.